molecular formula C12H16N2O2 B3268503 4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one CAS No. 482308-12-3

4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one

Cat. No.: B3268503
CAS No.: 482308-12-3
M. Wt: 220.27 g/mol
InChI Key: KPPNUQUMJMBCKB-UHFFFAOYSA-N
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Description

Structural Significance of Substituted Aryl Rings in Amide Derivatives

The attachment of a substituted aryl ring directly to an amide nitrogen, as in 4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one, has profound structural and electronic consequences. The amide bond itself is characterized by significant resonance, with partial double-bond character in the C-N bond that restricts rotation and enforces a planar geometry. researchgate.netmasterorganicchemistry.com When an aryl group is attached to the nitrogen, its π-system can conjugate with the nitrogen's lone pair, further influencing the electronic distribution and properties of the amide.

Substituents on the aryl ring modulate these properties through inductive and resonance effects. The 4-amino group in the title compound is a strong electron-donating group, increasing the electron density on the aromatic ring and influencing the basicity of the molecule. The two methyl groups at the 2 and 6 positions (ortho to the point of attachment) introduce significant steric hindrance. This steric crowding forces the plane of the aryl ring to twist out of the plane of the amide group, a phenomenon known as atropisomerism in severe cases. This disruption of coplanarity has several effects:

It reduces the electronic conjugation between the aryl ring and the amide nitrogen.

It alters the rotational barrier around the N-aryl bond.

It creates a specific three-dimensional shape that can be crucial for binding to biological targets.

Computational and experimental studies on related systems, such as N-arylated lactams, have shown that steric and electronic effects of substituents on the aryl ring directly impact reaction kinetics. nih.gov For instance, in Ullmann-type coupling reactions, increased strain energy resulting from substitution patterns on the iodoaniline reactant leads to a higher activation energy for the C-N bond formation. nih.gov This highlights how the specific substitution pattern on the aryl ring is a critical design element for controlling both the static properties and the chemical reactivity of the molecule.

Table 2: Influence of Aryl Substituents on Amide Properties

Substituent Type (Position)Electronic EffectSteric EffectImpact on Amide-Aryl System
Electron-Donating (para)Increases electron density on N via resonance.MinimalMay increase N basicity, affects C-N bond character.
Electron-Withdrawing (para)Decreases electron density on N via resonance.MinimalDecreases N basicity, strengthens amide resonance.
Bulky Groups (ortho)VariableHighForces twisting (dihedral angle change) between the aryl ring and amide plane, disrupting conjugation. nih.gov

Overview of Contemporary Academic Research Directions for Complex Organic Molecules

Contemporary research involving complex organic molecules like this compound is heavily focused on the synthesis of functional compounds for applications in medicine and materials. A major thrust is the development of novel, efficient synthetic routes to access structurally diverse molecular libraries. nih.gov The concept of "Systematic Chemical Diversity" guides the synthesis of collections of related compounds, such as substituted morpholines, where regiochemistry and stereochemistry are varied systematically to explore chemical space thoroughly. nih.gov

In medicinal chemistry, the morpholine (B109124) moiety is a key building block for a wide range of therapeutic agents. e3s-conferences.orgresearchgate.net A closely related, non-methylated analogue, 4-(4-aminophenyl)morpholin-3-one (B139978), is a crucial intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used as an anticoagulant. tdcommons.orggoogle.com This underscores the industrial and pharmaceutical relevance of this specific molecular architecture. Research in this area often involves optimizing synthetic processes to make them more economical and scalable. google.com

Furthermore, morpholine-containing structures are being actively investigated as inhibitors for various enzymes, including kinases, which are important targets in cancer therapy. acs.org For example, morpholine derivatives have been designed as potent and selective inhibitors of mTOR (mammalian target of rapamycin), a key protein kinase involved in cell growth and proliferation. acs.orgmdpi.com The morpholine ring in these inhibitors often forms critical hydrogen bonds within the enzyme's active site, while the rest of the molecule, including substituted aryl groups, provides specificity and additional binding interactions. acs.org The design of such complex molecules is increasingly guided by computational methods, including molecular docking and dynamics simulations, to predict and optimize their interactions with biological targets. mdpi.com

Table 3: Examples of Research Applications for Morpholine-Containing Compounds

Compound/IntermediateResearch AreaFunction/Significance
4-(4-Aminophenyl)morpholin-3-onePharmaceutical SynthesisKey intermediate for the anticoagulant drug Rivaroxaban. tdcommons.orggoogle.com
PI-103Oncology / Kinase InhibitionA morpholine-containing compound that inhibits both mTOR and PI3K kinases. acs.org
PQR620Oncology / CNS TumorsA brain-penetrant mTOR kinase inhibitor containing two bridged morpholine moieties. acs.org
Systematically Substituted MorpholinesDrug Discovery / Library SynthesisUsed in fragment-based screening and as building blocks for medicinal chemistry programs. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-amino-2,6-dimethylphenyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-5-10(13)6-9(2)12(8)14-3-4-16-7-11(14)15/h5-6H,3-4,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPNUQUMJMBCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2CCOCC2=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. acs.org This process is achieved by applying a series of "disconnections," which are the reverse of known chemical reactions.

A logical retrosynthetic analysis of this compound begins with the disconnection of the morpholin-3-one (B89469) ring and functional group interconversions. The primary amino group on the phenyl ring can be retrosynthetically derived from a nitro group, a common and reliable transformation. This leads to the precursor, 4-(4-nitro-2,6-dimethylphenyl)morpholin-3-one.

The morpholin-3-one ring itself can be disconnected in two primary ways:

Disconnection of the N-aryl bond: This approach considers the formation of the bond between the nitrogen of the morpholin-3-one ring and the phenyl ring as a key step. This leads to two synthons: a 2,6-dimethyl-4-nitroaniline (B101641) derivative and a suitable morpholin-3-one precursor with a leaving group.

Disconnection of the amide bond within the morpholin-3-one ring: This strategy involves the cyclization of an open-chain precursor. This disconnection reveals an N-(2-hydroxyethyl)-N-(4-nitro-2,6-dimethylphenyl)acetamide derivative. This precursor contains all the necessary atoms for the target ring system and can be cyclized to form the morpholin-3-one ring.

Further deconstruction of these intermediates leads to simpler and more readily available starting materials such as 2,6-dimethylaniline (B139824), chloroacetyl chloride, and ethylene (B1197577) oxide or a related two-carbon synthon. The presence of the two methyl groups ortho to the nitrogen atom introduces steric hindrance, which must be a key consideration in the selection of the forward synthetic reactions.

Development and Optimization of Synthetic Pathways for this compound

The development of a robust synthetic pathway for this compound relies on the principles established through retrosynthetic analysis. Several multi-step reaction sequences have been devised for the analogous, non-methylated compound, 4-(4-aminophenyl)morpholin-3-one (B139978), and these can be adapted for the synthesis of the target molecule, with necessary modifications to account for the steric bulk of the 2,6-dimethylphenyl group. chemicalbook.comthieme-connect.comchemicalbook.com

Multi-step Reaction Sequences and Strategic Intermediate Design

A common strategy involves the initial construction of the N-aryl morpholin-3-one core with a nitro group on the phenyl ring, which is subsequently reduced to the desired amine.

One plausible synthetic route, adapted from known procedures for the unsubstituted analog, is as follows:

Nitration of 2,6-dimethylaniline: The synthesis would commence with the nitration of 2,6-dimethylaniline to introduce a nitro group at the para position, yielding 2,6-dimethyl-4-nitroaniline. This step requires careful control of reaction conditions to ensure regioselectivity.

N-alkylation with a two-carbon unit: The resulting nitroaniline is then reacted with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene oxide, to introduce the N-(2-hydroxyethyl) moiety. This reaction can be challenging due to the steric hindrance from the ortho-methyl groups.

Acylation: The secondary amine is then acylated with chloroacetyl chloride to form N-(2-chloroacetoxyethyl)-N-(2,6-dimethyl-4-nitrophenyl)amine.

Intramolecular Cyclization: The crucial morpholin-3-one ring is formed via an intramolecular Williamson ether synthesis or a related cyclization reaction, typically under basic conditions. The steric hindrance of the 2,6-dimethylphenyl group may necessitate the use of stronger bases or higher reaction temperatures to facilitate this ring closure.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to the primary amine using standard reducing agents such as hydrogen gas with a palladium catalyst, or other methods like tin(II) chloride in acidic media.

An alternative approach involves the reaction of 2,6-dimethyl-4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride. google.com The resulting amide, 2-(2-chloroethoxy)-N-(2,6-dimethyl-4-nitrophenyl)acetamide, can then be cyclized in the presence of a base to form the morpholin-3-one ring.

The yields of these steps would need to be optimized by adjusting reaction parameters such as solvent, temperature, and catalyst. The following table outlines a hypothetical multi-step synthesis with projected yields based on similar reactions reported for the unsubstituted analog.

StepReactantsReagents and ConditionsProductHypothetical Yield (%)
12,6-DimethylanilineHNO₃, H₂SO₄2,6-Dimethyl-4-nitroaniline75
22,6-Dimethyl-4-nitroaniline2-Chloroethanol, BaseN-(2-Hydroxyethyl)-2,6-dimethyl-4-nitroaniline60
3N-(2-Hydroxyethyl)-2,6-dimethyl-4-nitroanilineChloroacetyl chloride, BaseN-(2-Chloroacetyl)-N-(2-hydroxyethyl)-2,6-dimethyl-4-nitroaniline80
4N-(2-Chloroacetyl)-N-(2-hydroxyethyl)-2,6-dimethyl-4-nitroanilineStrong Base (e.g., NaH)4-(4-Nitro-2,6-dimethylphenyl)morpholin-3-one70
54-(4-Nitro-2,6-dimethylphenyl)morpholin-3-oneH₂, Pd/CThis compound95

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical considerations throughout the synthesis. The nitration of 2,6-dimethylaniline must be controlled to favor the formation of the 4-nitro isomer over other potential isomers. The N-alkylation and N-acylation steps must be chemoselective, targeting the amino group without affecting the nitro group.

The intramolecular cyclization step is a key regioselective transformation, where the formation of the six-membered morpholin-3-one ring is favored. The choice of base and reaction conditions can influence the efficiency of this cyclization and minimize the formation of side products. For instance, the use of a non-nucleophilic base is crucial to avoid competing substitution reactions. The steric hindrance of the 2,6-dimethylphenyl group can enhance the regioselectivity of certain reactions by blocking alternative reactive sites.

Catalytic Approaches in the Formation of Morpholin-3-one Ring Systems

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The formation of the morpholin-3-one ring can be facilitated by various catalytic approaches.

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings. nih.gov While specific examples for the synthesis of this compound are not prevalent in the literature, related transformations suggest potential applications.

Palladium-catalyzed cross-coupling reactions could be envisioned for the formation of the N-aryl bond. For instance, a coupling between 2,6-dimethyl-4-nitroaniline and a suitably functionalized morpholin-3-one derivative could be a viable strategy. However, the steric hindrance of the 2,6-disubstituted aniline (B41778) might pose a significant challenge for many palladium catalyst systems. Recent advances in ligand design have led to catalysts that can accommodate sterically demanding substrates. dicp.ac.cn

Furthermore, palladium-catalyzed oxidative lactonization of N-substituted diethanolamines has been reported to generate N-substituted morpholin-2-ones, a related class of compounds. google.comwjpsonline.combeilstein-journals.org This suggests that a similar metal-catalyzed intramolecular cyclization could be developed for the synthesis of the morpholin-3-one ring.

Organocatalysis and Biocatalysis for Enhanced Selectivity

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis and for promoting reactions under mild conditions. acs.org For the synthesis of chiral derivatives of morpholin-3-ones, organocatalytic methods could provide high levels of enantioselectivity. While not directly applicable to the achiral target molecule, these methods highlight the potential of organocatalysis in morpholinone synthesis.

For instance, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of morpholinones through a domino [4+2] heteroannulation. Although this specific reaction leads to a different substitution pattern, it demonstrates the principle of using organocatalysts to control the formation of the morpholinone ring.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for high selectivity and environmentally benign reaction conditions. While specific biocatalytic routes to this compound have not been reported, the enzymatic reduction of the nitro group or enzymatic hydrolysis steps could be explored as green alternatives to traditional chemical methods.

Green Chemistry Principles Applied to the Synthesis of Morpholin-3-one Derivatives

The application of green chemistry principles is paramount in modern pharmaceutical synthesis to reduce environmental impact, improve safety, and lower costs. pharmaffiliates.com These principles can be effectively applied to the hypothetical synthesis of this compound.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to minimize or replace these with more environmentally benign alternatives. chemrxiv.org

Catalytic Hydrogenation in Aqueous Media: The reduction of the nitro group on the precursor, 4-(4-nitro-2,6-dimethylphenyl)morpholin-3-one, is a critical step. While traditional methods might use reagents like tin(II) chloride, a much greener approach is catalytic hydrogenation. sandiego.edu Patents for the synthesis of the related 4-(4-aminophenyl)morpholin-3-one describe processes using hydrogen gas with a palladium on carbon (Pd/C) catalyst. google.comgoogle.com Significantly, these reactions can be performed effectively in environmentally friendly solvents like aliphatic alcohols (e.g., ethanol) or even water, potentially reducing the reliance on more hazardous solvents like tetrahydrofuran (B95107) (THF). google.comgoogleapis.com Performing the hydrogenation in water not only improves the green profile of the synthesis but can also simplify the workup procedure. google.com

Solvent Selection: For other steps, such as the initial acylation and cyclization, the choice of solvent is crucial. Traditional solvents like toluene (B28343) or dimethylformamide (DMF) can be replaced with greener alternatives. The table below compares potential solvents based on green chemistry metrics.

SolventClassificationKey Considerations
TolueneHazardousCommon in acylation reactions but is a volatile organic compound (VOC).
Dichloromethane (DCM)HazardousEffective solvent but is a suspected carcinogen and environmentally persistent. google.com
Acetonitrile (B52724)HazardousWidely used but has toxicity concerns.
EthanolGreenBiodegradable, low toxicity, produced from renewable resources. google.com
WaterGreenThe most environmentally benign solvent; ideal for certain reactions like hydrogenation. google.com
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeDerived from renewable sources, has a better safety profile than THF. chemrxiv.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. chemrxiv.org Syntheses with high atom economy are inherently less wasteful.

Analysis of a Key Step: A plausible key step in the synthesis is the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form an amide intermediate, α-chloro-2,6-dimethylacetanilide, a precursor to the morpholinone ring. sandiego.eduumass.edu

The reaction is: C₈H₁₁N + C₂H₂Cl₂O → C₁₀H₁₂ClNO + HCl

The atom economy can be calculated as: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

CompoundFormulaMolecular Weight ( g/mol )
2,6-DimethylanilineC₈H₁₁N121.18
Chloroacetyl chlorideC₂H₂Cl₂O112.94
Total Reactant Mass 234.12
α-Chloro-2,6-dimethylacetanilideC₁₀H₁₂ClNO197.66
Hydrogen Chloride (Byproduct)HCl36.46
Desired Product Mass 197.66

Atom Economy Calculation: (197.66 / 234.12) x 100 = 84.4%

Exploration of Novel Precursors and Starting Materials for the 2,6-Dimethylphenyl Moiety

The availability and synthesis of the key starting material, 2,6-dimethyl-4-nitroaniline or its reduced form, 2,6-dimethylaniline, are critical for the production of this compound.

The synthesis of these precursors typically begins with m-xylene (B151644) (1,3-dimethylbenzene). The traditional route involves nitration followed by reduction. However, the nitration of m-xylene can lead to a mixture of isomers, requiring purification. A common route to 2,6-dimethylaniline involves the reduction of 2,6-dimethylnitrobenzene. sandiego.educerritos.edu Green improvements in this area focus on the reduction step, where catalytic hydrogenation with Pd/C in a benign solvent like methanol (B129727) offers a cleaner alternative to older methods using iron or tin in hydrochloric acid. google.com

Novel approaches for the synthesis of substituted anilines and related heterocycles are continually being developed. These include:

Improved Catalytic Systems: The development of more efficient and selective catalysts for both the nitration and reduction steps can reduce byproduct formation and improve yields.

Flow Chemistry: Continuous flow processes for nitration and hydrogenation can offer better control over reaction parameters (temperature, pressure, stoichiometry), leading to improved safety, higher purity, and reduced waste compared to batch processing. google.com

Alternative Bromination/Amination Routes: An alternative, though likely less direct, route could involve the synthesis of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline, followed by a coupling reaction to introduce the methyl groups. google.com However, such routes are often more complex and may have lower atom economy.

The table below summarizes potential precursors and their synthetic origins.

PrecursorCommon Starting Material(s)Key Transformation(s)Green Considerations
2,6-Dimethylanilinem-XyleneNitration, then ReductionCatalytic reduction (e.g., H₂/Pd/C) is greener than stoichiometric metal/acid reductions. google.com
2,6-Dimethyl-4-nitroaniline2,6-DimethylanilineNitrationRequires careful control to achieve regioselectivity.
4-Amino-3,5-dimethylphenol3,5-DimethylphenolNitration, ReductionProvides an alternative functional handle (hydroxyl group) for different synthetic strategies.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization of 4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one

High-resolution spectroscopic methods are indispensable for determining the precise chemical structure, connectivity, and electronic environment of a molecule in solution.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of this compound, a suite of one-dimensional and two-dimensional (2D) NMR experiments would be employed. ipb.pt

Expected ¹H and ¹³C NMR Spectral Features: Based on the molecule's structure, a predictable pattern of signals can be anticipated. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the amine (-NH₂) protons, and the four methylene (B1212753) (-CH₂) protons of the morpholinone ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

2D NMR for Structural Connectivity: To confirm the exact connectivity, several 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would show correlations between adjacent methylene protons within the morpholinone ring. harvard.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of each CHₓ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is key for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methyl protons to the aromatic carbons, and from the morpholinone methylene protons to the quaternary aromatic carbon, confirming the connection point of the phenyl and morpholinone rings. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution.

An unambiguous assignment, supported by these multi-dimensional techniques, is fundamental for confirming the molecular structure. nih.gov

Interactive Table: Predicted NMR Assignments for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Aromatic CH~6.5 - 6.7 (s, 2H)~115 - 120Aromatic Quaternary C, Methyl C
Morpholinone O-CH₂~4.0 - 4.2 (t, 2H)~65 - 70Carbonyl C, Morpholinone N-CH₂ C
Morpholinone N-CH₂~3.5 - 3.7 (t, 2H)~45 - 50Carbonyl C, Morpholinone O-CH₂ C, Aromatic Quaternary C
Amino NH₂~3.5 - 4.5 (br s, 2H)N/AAromatic C-NH₂
Methyl CH₃~2.0 - 2.2 (s, 6H)~17 - 20Aromatic Quaternary C, Aromatic CH
Carbonyl C=ON/A~168 - 172Morpholinone N-CH₂ H, Morpholinone O-CH₂ H
Aromatic C-NN/A~135 - 140Aromatic CH, Methyl H
Aromatic C-CH₃N/A~130 - 135Aromatic CH, Methyl H
Aromatic C-NH₂N/A~145 - 150Aromatic CH

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For C₁₂H₁₆N₂O₂, the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to investigate the molecule's fragmentation pathways. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic pattern of product ions is generated. researchgate.net This pattern serves as a structural fingerprint.

Plausible Fragmentation Pathways: For this compound, key fragmentation events would likely include:

Cleavage of the morpholinone ring: This is a common pathway for morpholine (B109124) derivatives, potentially leading to the loss of ethylene (B1197577) oxide or related fragments. core.ac.ukresearchgate.net

Loss of Carbon Monoxide (CO): The amide carbonyl group can be lost as CO, a characteristic fragmentation for lactams. youtube.com

Fissions adjacent to the aromatic ring: The bond between the aromatic ring and the morpholinone nitrogen could cleave, leading to ions corresponding to the substituted aniline (B41778) portion and the morpholinone ring. nih.gov

Analyzing these fragmentation patterns provides corroborating evidence for the proposed molecular structure. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Modalities

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comnih.gov Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. researchgate.net

Expected Vibrational Bands:

N-H Stretching: The primary amine (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region of the IR spectrum.

C=O Stretching: The amide carbonyl (C=O) group of the lactam ring is a strong IR absorber and would show an intense band, typically around 1650-1680 cm⁻¹.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Aromatic C=C Bending: The benzene (B151609) ring has characteristic "fingerprint" vibrations in the 1450-1600 cm⁻¹ region. youtube.comyoutube.com

C-N and C-O Stretching: These single-bond stretches would be found in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and carbon backbone, which are often weak in the IR spectrum. youtube.com

Solid-State Structural Determination via X-ray Crystallography

While solution-state techniques like NMR provide data on the average structure, single-crystal X-ray crystallography offers a precise, three-dimensional map of the atomic positions in the solid state. wikipedia.org This technique is the gold standard for determining molecular geometry, conformation, and how molecules arrange themselves in a crystal lattice. acs.orgresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com For this compound, several key interactions would be anticipated to direct the crystal packing:

Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the amide carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. It is highly probable that strong N-H···O=C hydrogen bonds would form, linking molecules into chains, dimers, or more complex three-dimensional networks. nih.govnih.gov

π-π Stacking: The electron-rich aromatic rings could stack on top of one another, contributing to the stability of the crystal lattice. The presence of the dimethyl groups would influence the geometry of this stacking.

C-H···π Interactions: Weak hydrogen bonds between C-H groups (from the methyl or morpholinone groups) and the face of the aromatic ring are also possible. imedpub.com

Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and its physical properties. researchgate.net

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. acs.org These different forms, or polymorphs, can have different physical properties. Molecules like this compound, which possess both rigid (aromatic ring) and flexible (morpholinone ring) components, along with multiple hydrogen bonding sites, have a significant potential to exhibit polymorphism. nih.gov Different arrangements of hydrogen bonds or different molecular conformations could lead to different crystal packing arrangements. researchgate.net

Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

Studies to investigate these phenomena would involve crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate). The resulting solid forms would be analyzed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize any polymorphs or pseudopolymorphs.

Conformational Landscape and Tautomeric Equilibria of the Morpholin-3-one (B89469) Core

The structural dynamics of this compound are primarily governed by the conformational flexibility of the six-membered morpholin-3-one ring and its orientation relative to the N-aryl substituent. The presence of the 2,6-dimethylphenyl group introduces significant steric hindrance, which is expected to play a crucial role in defining the molecule's preferred three-dimensional structure.

While direct experimental data for this compound is not publicly available, the conformation of similar heterocyclic systems has been extensively studied.

Solid State Conformation: In the solid state, N-substituted morpholine rings typically adopt a chair conformation, as this minimizes both angular and torsional strain. For N-aryl substituted morpholines and related lactams, X-ray crystallography is the definitive method for determining the precise solid-state conformation. researchgate.net Such an analysis for the title compound would be expected to reveal a chair-like morpholin-3-one ring. A critical parameter would be the dihedral angle between the plane of the phenyl ring and the mean plane of the morpholine ring. The steric bulk of the two methyl groups on the phenyl ring likely forces the aryl group into a nearly perpendicular orientation relative to the lactam moiety to minimize steric clash. This is a common feature in N-(2,6-dimethylphenyl) substituted amides and heterocycles. researchgate.net

Solution Conformation: In solution, the molecule would be expected to undergo rapid conformational exchange at room temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating solution-state conformations. For the morpholin-3-one ring, a chair-like conformation is anticipated to be the most stable. The interconversion between the two possible chair conformers would be a key dynamic process. The significant steric hindrance from the 2,6-dimethylphenyl group is expected to create a high rotational barrier around the N-C(aryl) bond. Variable-temperature NMR studies would be necessary to determine the energy barrier for this rotation and to potentially observe distinct conformers at low temperatures. researchgate.net The conformation of N-acylpiperidines, which are structurally related, is known to be influenced by pseudoallylic strain, where conjugation of the nitrogen lone pair with the carbonyl group can favor an axial orientation for adjacent substituents. nih.gov A similar effect could influence the conformational equilibrium in the morpholin-3-one ring.

The potential for tautomerism in the morpholin-3-one core, specifically keto-enol tautomerism involving the lactam functionality, is considered unlikely to be a major equilibrium process under normal conditions. Lactams are generally stable in their keto form. While tautomerism can be influenced by solvent and substitution, the amide resonance provides significant stabilization to the keto tautomer. rsc.orgnih.govnih.gov

The existence of different conformational isomers, primarily arising from restricted rotation around the N-C(aryl) bond, would give rise to distinct spectroscopic signatures, particularly in NMR spectra.

If the rotation around the N-aryl bond is slow on the NMR timescale (a likely scenario due to the ortho-methyl groups), separate signals would be observed for the protons and carbons of the two non-equivalent conformers (atropisomers).

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would show a doubling of signals for the carbons of the morpholin-3-one ring and the substituted phenyl ring in the case of slow conformational exchange. The chemical shift of the carbonyl carbon (C3) could be influenced by the dihedral angle between the lactam group and the aromatic ring, which affects the degree of electronic communication between the two moieties.

The table below hypothesizes potential ¹H NMR chemical shift differences that could distinguish between two hypothetical stable conformers (atropisomers) if their interconversion were slow enough to be observed.

Proton Hypothetical Conformer A (ppm) Hypothetical Conformer B (ppm) Reason for Potential Difference
Morpholine CH₂-Nδ ~ 3.5 - 4.0δ' ~ 3.4 - 3.9Anisotropic effect of the aromatic ring.
Morpholine CH₂-Oδ ~ 4.2 - 4.5δ' ~ 4.1 - 4.4Anisotropic effect of the aromatic ring.
Phenyl CH₃δ ~ 2.1δ' ~ 2.0Minor differences due to overall molecular asymmetry.
Aromatic Protonsδ ~ 6.8 - 7.2δ' ~ 6.7 - 7.1Different shielding environments based on orientation.

This table is illustrative and based on general principles of NMR spectroscopy; it does not represent actual experimental data.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.comnih.gov For "4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one," DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-31G(d), would be the first step in a theoretical investigation. nih.gov

The initial process involves a geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation, representing the most stable molecular structure. From this optimized geometry, a wealth of electronic properties can be extracted.

Key outputs of DFT analysis would include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP) Surface: This surface maps the electrostatic potential onto the electron density, visually identifying regions of positive and negative potential. It helps in predicting sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for this compound
ParameterPredicted ValueSignificance
HOMO Energy~ -5.5 eVIndicates electron-donating capability, likely centered on the amino group and phenyl ring.
LUMO Energy~ -0.8 eVIndicates electron-accepting capability, potentially involving the morpholin-3-one (B89469) ring.
HOMO-LUMO Gap~ 4.7 eVSuggests high kinetic stability.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also instrumental in predicting various spectroscopic properties, which can be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted shifts are often correlated with experimental values to confirm assignments.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. scispace.comnih.gov Characteristic frequencies for functional groups like the N-H stretches of the amino group, the C=O stretch of the morpholinone ring, and various vibrations of the phenyl ring would be identified. scispace.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModePredicted Wavenumber (cm-1)
Amino (N-H)Symmetric & Asymmetric Stretch3400 - 3500
Carbonyl (C=O)Stretch1680 - 1700
Aromatic C=CStretch1500 - 1600
C-NStretch1250 - 1350

Evaluation of Aromaticity and Localized Electronic Properties of the Phenyl Ring

The aromaticity of the 2,6-dimethylphenyl ring is a key feature of the molecule. Computational methods can quantify this property.

Aromaticity Indices: Various indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Aromatic Stabilization Energy (ASE) can be calculated to provide a quantitative measure of the aromatic character of the phenyl ring. researchgate.net These indices help in understanding the electron delocalization and stability conferred by the aromatic system. masterorganicchemistry.com The presence of the amino and morpholinone substituents would be expected to influence the electron distribution within the ring.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time, particularly in a solution environment. nih.govnih.gov

Analysis of Solvent Effects on Molecular Conformation

The conformation of "this compound" can be influenced by the surrounding solvent molecules. MD simulations can model these interactions explicitly. researchgate.netrsc.org

A simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water, DMSO, chloroform) and calculating the forces between all atoms over a series of small time steps. This allows for the observation of how the molecule's conformation changes in response to the solvent environment. mdpi.com The polar amino group and the carbonyl group are likely to form hydrogen bonds with protic solvents, which would significantly affect the molecule's conformational preferences.

Prediction of Conformational Preferences and Energy Barriers

MD simulations can explore the potential energy surface of the molecule, identifying low-energy (and therefore, highly populated) conformations. A key aspect to investigate would be the rotation around the C-N bond connecting the phenyl ring to the morpholinone moiety. Due to steric hindrance from the two methyl groups, this rotation is expected to be restricted.

By performing techniques such as umbrella sampling or metadynamics within the MD simulation, it is possible to calculate the free energy profile for this rotation. This would reveal the most stable rotational conformers and the energy barriers that separate them, providing a detailed understanding of the molecule's flexibility and conformational landscape in solution.

In Silico Modeling of Molecular Interactions

In the absence of direct in silico studies on this compound, the exploration of molecular interactions relies on data from structurally related compounds. Molecular docking simulations of analogous molecules, such as morpholin-3-one fused quinazoline (B50416) derivatives, offer valuable insights into how this chemical class may interact with biological targets. nih.gov

Molecular docking studies on analogs of this compound have been instrumental in elucidating their potential binding modes within enzyme active sites. For instance, a series of novel morpholin-3-one-fused quinazoline derivatives were evaluated as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov These studies are critical in predicting the preferred orientation of a ligand when bound to a protein, forming a stable complex.

The docking process involves preparing the three-dimensional structures of both the ligand and the protein target and then using computational algorithms to fit the ligand into the protein's binding pocket. The results are often ranked using a scoring function that estimates the binding affinity. In the case of the morpholin-3-one fused quinazoline derivatives, molecular docking was performed to understand their interaction with the EGFR kinase domain, a common target in cancer therapy. nih.gov

Such studies on analogous compounds suggest that the morpholin-3-one moiety can play a significant role in the binding affinity and selectivity for various receptors. nih.gov For example, in studies of other heterocyclic compounds, the morpholine (B109124) ring has been shown to contribute to enhanced pharmacological activities. nih.gov

Analogous Compound ClassBiological TargetKey Findings from Docking Studies
Morpholin-3-one fused quinazolinesEGFR Tyrosine KinasePrediction of possible binding modes and inhibitory activities. nih.gov
MorpholinylchalconesDihydrofolate Reductase (DHFR)Supported in vitro anticancer activity results. nih.gov

This table presents data from molecular docking studies on compounds analogous to this compound to infer potential biological targets and interaction insights.

The characterization of ligand-protein binding energetics and key interactions is a crucial step in understanding the molecular basis of a compound's biological activity. For analogs of this compound, these interactions are typically analyzed through the results of molecular docking simulations.

In the study of morpholin-3-one-fused quinazoline derivatives as EGFR inhibitors, specific interactions between the ligands and the amino acid residues in the EGFR active site were predicted. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The morpholin-3-one moiety, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor or donor, contributing to the stability of the ligand-protein complex.

For example, computational studies on various heterocyclic derivatives have highlighted the importance of specific amino acid residues in the binding pocket. nih.gov The binding energy, calculated from docking scores, provides a quantitative measure of the affinity of the ligand for the protein. A lower binding energy generally indicates a more stable and favorable interaction.

Interaction TypePotential Interacting Groups on Analogous ScaffoldsKey Amino Acid Residues in Target Enzymes
Hydrogen BondingMorpholine oxygen and nitrogen, Amine groupsAsp, Thr, Met
Hydrophobic InteractionsPhenyl ring, Methyl groupsLeu, Val, Phe
Pi-Pi StackingAromatic ringsPhe, Tyr, Trp

This table outlines the common types of ligand-protein interactions observed in computational studies of compounds structurally related to this compound.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling for Chemical Reactivitynih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or chemical properties of compounds based on their molecular structures. frontiersin.org For a compound like this compound, such models could predict its chemical reactivity or its affinity for a non-therapeutic biological interaction.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu These descriptors can be broadly categorized into several classes:

Constitutional (1D) Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, and rings, as well as molecular weight. ucsb.edu

Topological (2D) Descriptors: These describe the connectivity of atoms in a molecule and are derived from its 2D representation. Examples include Wiener index and Kier & Hall connectivity indices. nih.gov

Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and include information about the molecule's size, shape, and surface area. nih.gov

Electronic Descriptors: These relate to the electronic structure of the molecule and can be calculated using quantum chemical methods. Important electronic descriptors include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to a molecule's ability to donate or accept electrons, respectively. ucsb.eduacs.org The HOMO-LUMO gap is a useful parameter for describing chemical reactivity and molecular stability. acs.org

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability, which are important for understanding a compound's pharmacokinetic properties. nih.gov

For a series of N-aryl heterocycles, descriptors such as AlogP98, Wiener index, Kappa-1-AM, Dipole-Mag, and CHI-1 have been shown to be important in describing their bioactivity. nih.gov

Descriptor ClassExamplesRelevance to this compound
ConstitutionalMolecular Weight, Atom CountsBasic structural information.
TopologicalWiener Index, Connectivity IndicesDescribes molecular branching and complexity. nih.gov
GeometricalMolecular Surface Area, VolumeRelates to steric interactions with binding sites. nih.gov
ElectronicHOMO/LUMO Energies, Dipole MomentPredicts reactivity and polar interactions. ucsb.eduacs.org
PhysicochemicallogP, Molar RefractivityInfluences solubility and membrane permeability. nih.gov

This table provides examples of molecular descriptors that would be relevant for developing QSPR/QSAR models for this compound and its analogs.

Once a set of molecular descriptors has been calculated for a series of compounds, statistical methods are used to build a predictive model that correlates these descriptors with a particular property or activity. For primary aromatic amines, a class to which this compound belongs, QSAR models have been developed to predict properties like mutagenicity, which is related to their chemical reactivity. nih.govimrpress.com

The development of such models often involves the following steps:

Data Set Preparation: A diverse set of molecules with known activities or properties is collected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the data set.

Model Building: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to create a mathematical relationship between the descriptors and the activity. oup.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation methods to ensure its robustness and reliability. oup.com

For aromatic amines, the mechanism of action often involves metabolic activation to form reactive electrophiles that can interact with biological nucleophiles. acs.org Therefore, QSAR models for this class of compounds often incorporate descriptors that can describe this metabolic transformation. nih.gov These can include electronic descriptors that quantify the ease of oxidation of the amine group and steric descriptors that describe the accessibility of the nitrogen atom. acs.orgnih.gov

Predictive models for the reactivity of aromatic amines often consider the widely accepted nitrenium ion hypothesis, where the amine is metabolized to a reactive electrophile. nih.gov Descriptors that describe the stability of this intermediate can be crucial for accurate predictions. nih.gov

Mechanistic Investigations of Interaction with Biological Systems in Vitro and Biophysical Focus

Characterization of Enzyme Modulation by 4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one

There is no available information on the characterization of enzyme modulation by this compound.

No data could be found regarding the in vitro enzyme inhibition or activation kinetics of this compound.

There are no published mechanistic studies detailing the binding modes or substrate specificity of this compound.

Cellular Pathway Analysis in In Vitro Models

Information on the analysis of cellular pathways in in vitro models upon treatment with this compound is not available.

There is no evidence in the scientific literature to suggest how this compound may modulate cellular signaling cascades.

No in vitro studies have been found that investigate the molecular effects of this compound on cell cycle progression or the induction of apoptosis.

Biophysical Studies of Interactions with Macromolecules

There are no biophysical studies available that describe the interactions of this compound with macromolecules.

Ligand-Receptor Binding Assays (in vitro)

Detailed ligand-receptor binding assay data for the specific compound this compound are not extensively available in the public scientific literature. However, the general approach for characterizing a novel compound of this nature involves a series of in vitro binding assays to determine its affinity and selectivity for various biological targets.

Typically, these assays measure the interaction between the compound (the ligand) and a specific receptor, often a protein. Radioligand binding assays are a common technique where a radioactively labeled ligand with known affinity for the receptor is used. The test compound, in this case, this compound, would be introduced at various concentrations to compete with the radioligand for the receptor's binding site. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For example, studies on other complex morpholine-containing molecules have successfully used such assays. A novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, which incorporates a morpholine (B109124) moiety, was characterized by its ability to inhibit the binding of a radiolabeled ligand (¹²⁵I-sauvagine) to pituitary membranes and cloned human CRF1 receptors, demonstrating subnanomolar affinities. nih.gov Similarly, various heterocyclic compounds are routinely evaluated for their potential as antagonists for targets like the melanocortin-4 receptor through competitive binding assays. nih.gov

The data generated from these assays are crucial for understanding the compound's potency and potential biological function. Below is a representative table illustrating the type of data that would be generated from such assays for a hypothetical target.

Table 1: Hypothetical Ligand-Receptor Binding Data No specific data is available for this compound. The following table is for illustrative purposes only.

Target ReceptorAssay TypeBinding Affinity (Ki)Selectivity vs. Other Receptors
Receptor XRadioligand CompetitionData Not AvailableData Not Available
Receptor YRadioligand CompetitionData Not AvailableData Not Available

Spectroscopic Probes for Molecular Interactions

Spectroscopic techniques are vital for elucidating the molecular interactions between a compound and its biological target. While specific spectroscopic studies for this compound are not detailed in the available literature, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are standard.

NMR spectroscopy can provide atomic-level information about the binding event, including identifying the specific amino acid residues in a protein that interact with the ligand. It can also reveal conformational changes in both the ligand and the receptor upon binding. For instance, rotational spectroscopy has been used to study the structure and dynamics of related molecules like 3'-aminoacetophenone (B120557) and 4'-aminoacetophenone, providing insights into their conformational preferences. researchgate.net

X-ray crystallography offers a static, high-resolution picture of the ligand bound to its receptor. This structural information is invaluable for understanding the precise orientation and interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern binding.

These biophysical methods complement the kinetic data from binding assays, providing a more complete picture of the molecular recognition process.

Structure-Based Design Principles for Analogues Interacting with Defined Biological Targets

Structure-based drug design (SBDD) is a powerful strategy used to develop analogues of a lead compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov This process relies heavily on the high-resolution structural information of the ligand-receptor complex, typically obtained from techniques like X-ray crystallography or NMR.

Should a biological target for this compound be identified, SBDD would involve the following principles:

Identification of the Binding Pocket: Analysis of the co-crystal structure would reveal the key amino acid residues in the receptor's binding site that interact with the morpholinone core, the dimethylphenyl group, and the amino substituent.

Structure-Activity Relationship (SAR) Analysis: Synthetic chemistry would be employed to create a library of analogues by systematically modifying different parts of the parent molecule. For example, the amino group could be acylated, the methyl groups on the phenyl ring could be altered in size or position, or substitutions could be made on the morpholinone ring. mdpi.commdpi.com The biological activity of these new compounds would then be tested.

Iterative Optimization: The SAR data, combined with the structural information, guides the design of the next generation of analogues. For instance, if a specific region of the binding pocket is found to be hydrophobic, analogues with more lipophilic groups at the corresponding position on the ligand might be synthesized to enhance binding affinity. cardiff.ac.uk This iterative cycle of design, synthesis, and testing is repeated to optimize the desired properties.

This rational design approach has been successfully applied to many classes of compounds, including morpholine derivatives, to develop potent and selective inhibitors for various targets. nih.govnih.gov

Table 2: Potential Modifications for Analogue Design This table outlines hypothetical modifications based on general structure-based design principles.

Structural MoietyPotential ModificationDesign Rationale
Amino Group (-NH2)Alkylation, AcylationTo explore additional hydrogen bonding or hydrophobic interactions.
Dimethylphenyl GroupVarying substitution patterns/types (e.g., halogens, methoxy (B1213986) groups)To probe steric and electronic requirements of the binding pocket.
Morpholinone RingSubstitution at other positionsTo alter solubility and explore additional vector space within the target.

Applications in Chemical and Materials Science Research

Potential Role of 4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one in Catalysis

Catalysis is a cornerstone of modern chemical synthesis, enabling efficient, selective, and sustainable transformations. mdpi.com The molecular architecture of this compound suggests potential, though currently unexplored, roles in both organometallic catalysis and organocatalysis.

The efficacy of an organometallic catalyst is heavily dependent on the electronic and steric properties of its ligands. The nitrogen and oxygen atoms within the this compound structure could potentially coordinate with transition metals.

Coordination Chemistry: The aniline (B41778) nitrogen and the carbonyl oxygen of the lactam could act as binding sites, potentially forming bidentate ligands that chelate to a metal center. This chelation can enhance the stability and influence the reactivity of the resulting metal complex.

Steric Hindrance: The two methyl groups on the phenyl ring introduce significant steric bulk. In catalysis, such steric hindrance can be advantageous for controlling selectivity, for instance, by creating a specific chiral pocket around the metal's active site in asymmetric catalysis or by influencing the regioselectivity of a reaction.

Electronic Effects: The amino group is an electron-donating group, which would increase the electron density on the phenyl ring and, subsequently, on a coordinated metal center. This can modulate the metal's reactivity, for example, by promoting oxidative addition steps in a catalytic cycle.

While no specific organometallic complexes with this ligand have been reported, the synthesis of palladium complexes with other water-soluble phosphine (B1218219) ligands containing a 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) core demonstrates the principle of using complex nitrogen-containing heterocycles in catalyst design. mdpi.com

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The amine functionality in this compound is a key feature for several modes of organocatalysis.

Enamine Catalysis: Primary and secondary amines are known to react with carbonyl compounds to form nucleophilic enamines. While many studies show that pyrrolidine-based catalysts are often more efficient, research into new morpholine-based organocatalysts continues. nih.govfrontiersin.org The primary amino group of this compound could theoretically engage in enamine-mediated reactions, such as Michael additions of aldehydes to nitroolefins. nih.govfrontiersin.org However, the low reactivity of morpholine-enamines, attributed to the electron-withdrawing effect of the ring oxygen and nitrogen pyramidalization, presents a known challenge. nih.govfrontiersin.org

Chiral Derivatives: For stereoselective transformations, a chiral version of the catalyst would be necessary. This could be achieved by synthesizing enantiomerically pure derivatives of the morpholin-3-one (B89469) core, a strategy employed for other morpholine-based catalysts. nih.gov

Potential for Functional Materials Development Incorporating the Morpholin-3-one Core

The unique combination of a rigid heterocyclic core and a reactive aniline moiety makes this compound an interesting, albeit theoretical, building block for new functional materials.

The compound has functionalities that could allow it to act as a monomer in polymerization reactions.

Monomer for Polyamides and Polyimides: The primary amine group can react with carboxylic acid derivatives (e.g., diacyl chlorides) or anhydrides to form polyamides or polyimides, respectively. The rigid morpholinone and dimethylphenyl groups would be incorporated into the polymer backbone, likely imparting high thermal stability and specific mechanical properties to the resulting material.

Ring-Opening Polymerization (ROP): While the ring-opening polymerization of N-acyl morpholin-2-ones to form functionalized poly(aminoesters) has been demonstrated, N-aryl substituted morpholin-2-ones were found to be resistant to polymerization. researchgate.net The thermodynamic stability of the morpholin-3-one ring would need to be assessed to determine its viability as a ROP monomer.

Polymerization Catalyst: Coordination polymers can themselves act as catalysts for various reactions. mdpi.com If used as a ligand to create a coordination polymer, the resulting material could exhibit catalytic activity for acid-catalyzed reactions. mdpi.com

Organic compounds, particularly those containing nitrogen and oxygen atoms and aromatic rings, are widely investigated as corrosion inhibitors. mdpi.com They function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. mdpi.comresearchgate.net

Adsorption Mechanism: The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic ring in this compound, could facilitate strong adsorption onto a metal surface.

Protective Film Formation: The bulky nature of the molecule could allow for the formation of a dense, protective layer, effectively blocking the active sites for corrosion. The amine functionality could also interact with corrosion products to form a stable, passivating layer.

Smart Coatings: In more advanced applications, molecules with specific functionalities can be encapsulated and released in response to a corrosion-triggering stimulus, such as a local change in pH. dau.edu While not studied, this compound could theoretically be incorporated into such "smart" coating systems.

The general effectiveness of organic molecules as corrosion inhibitors is well-established, with performance depending on molecular structure, electron density, and affinity for the metal surface. mdpi.com

Potential for Advanced Chemical Probes for Research Applications

The development of chemical probes for detecting and imaging biological or chemical species is a significant area of research. The structural components of this compound offer a scaffold that could be modified for such purposes.

Fluorophore Development: The aniline moiety is a common component in many fluorescent dyes. The electronic properties of the molecule could be tuned through chemical modification to create a novel fluorophore. Derivatization of the amino group or the aromatic ring could be used to attach moieties that respond to specific analytes, leading to a change in fluorescence upon binding.

Derivatization Handle: The primary amine serves as a convenient "handle" for chemical derivatization. It can be readily reacted to attach linkers, targeting groups (for biological applications), or reporter groups (like fluorophores or biotin). For instance, organometallic complexes, such as those based on ruthenium(II), have been used to derivatize molecules for enhanced detection in mass spectrometry. researchgate.net A similar strategy could theoretically be applied to this compound.

Development of Fluorescent or Isotopic Probes for Imaging Biological Processes

A comprehensive search of scientific databases and chemical literature reveals a lack of studies detailing the synthesis or application of fluorescent or isotopic probes derived from this compound. The development of such probes typically involves conjugating a fluorophore or an isotopic label to a molecule that can selectively interact with a biological target. This allows for the visualization or quantification of processes like enzyme activity in in vitro and ex vivo settings. mdpi.combiosynth.com However, there is no available research demonstrating the use of this compound as the targeting scaffold for such probes.

The general principle of creating fluorescent probes involves selecting a core molecule with a known affinity for a biological target and then chemically modifying it to include a fluorescent reporter. The inherent properties of the core molecule, such as its binding affinity and specificity, are crucial for the probe's effectiveness. The absence of literature on this specific compound suggests that its potential as a targeting agent for enzymes or other biological molecules has not been explored or established.

Affinity-Based Probes for Chemical Proteomics

Similarly, the application of this compound in the field of affinity-based chemical proteomics is not described in the current body of scientific research. Affinity-based probes are powerful tools used to identify the protein targets of small molecules within a complex biological sample. nih.govnih.gov These probes typically consist of the small molecule of interest, a reactive group for covalent modification of the target protein, and a reporter tag (like biotin (B1667282) or a clickable alkyne) for enrichment and identification.

The design and synthesis of an effective affinity-based probe require a thorough understanding of the parent molecule's structure-activity relationship to ensure that the addition of the reactive group and reporter tag does not significantly hinder its binding to the target protein. As there is no information on the biological targets or the broader pharmacological profile of this compound, the foundational knowledge required for its development into an affinity-based probe is currently absent from the scientific literature.

In contrast, the related compound, 4-(4-aminophenyl)morpholin-3-one (B139978), is a well-known key intermediate in the synthesis of the anticoagulant drug rivaroxaban. google.comgoogle.com Extensive research has been conducted on the synthesis and derivatives of this compound. However, this research does not extend to the specific applications in fluorescent, isotopic, or affinity-based probe development for the dimethylated analogue requested.

Systematic Design, Synthesis, and Structure Property Relationship Studies of Analogues

Structure-Property Relationship (SPR) Studies of Phenyl Ring Substituents

The phenyl ring of the molecule is a primary target for modification. Altering the substituents on this ring can profoundly affect the compound's steric and electronic characteristics, thereby influencing its reactivity, conformation, and potential biological interactions.

The two methyl groups at positions 2 and 6 of the phenyl ring introduce significant steric hindrance around the nitrogen atom of the morpholin-3-one (B89469) ring. This ortho-disubstitution has several predictable consequences:

Restricted Rotation: The primary effect is the restricted rotation around the C(phenyl)-N(morpholine) bond. This locking of the conformation can be advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Shielding of the Amine Group: The methyl groups partially shield the nitrogen atom and the adjacent amide bond, which can decrease its susceptibility to metabolic enzymes or chemical reactions.

Altered Reactivity: In derivatives of 2,6-dialkylanilines, the proximity of the ortho substituents can twist the amide group out of the plane of the aromatic ring. This reduces the mesomeric effect between the ring and the nitrogen, which can influence the reactivity of the phenyl ring in electrophilic substitution reactions. For instance, nitration of amides derived from 2,6-diethylaniline (B152787) shows that the orientation of substitution is highly dependent on the acidity of the reaction medium, a direct consequence of these steric and electronic interplay effects.

The electronic nature of substituents on the phenyl ring, particularly at the para-position (currently an amino group), dictates the electron density distribution across the molecule. While specific SAR data for 4-phenylmorpholin-3-one (B154935) analogues is not widely published, general principles can be drawn from studies on other scaffolds where a substituted phenyl ring is crucial for activity. These studies demonstrate how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate properties.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or haloalkanes (-CF₃) decrease the electron density of the ring. Introducing EWGs can alter bond polarities, affect metabolic stability, and introduce new interaction points.

The following table, adapted from SAR studies of 3-phenylcoumarin-based inhibitors of Monoamine Oxidase B (MAO-B), illustrates how different substituents on a phenyl ring can impact biological activity, providing a model for how analogues of 4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one could be explored. frontiersin.org

Compound Analogue (based on 3-Phenylcoumarin (B1362560) Scaffold)Substituent (R) on Phenyl RingElectronic NatureBiological Activity (IC₅₀ in nM) frontiersin.org
Analogue 14'-CF₃Strongly Withdrawing56
Analogue 24'-FWeakly Withdrawing230
Analogue 34'-ClWeakly Withdrawing150
Analogue 44'-OHDonating400
Analogue 5H (Unsubstituted)Neutral310

This table demonstrates that for the 3-phenylcoumarin scaffold, strong electron-withdrawing groups at the para-position of the phenyl ring tend to enhance inhibitory activity against MAO-B. frontiersin.org

Diversification of the Morpholin-3-one Scaffold

Beyond the phenyl ring, the morpholin-3-one core itself can be modified to explore new chemical space and alter the molecule's three-dimensional shape and properties.

Creating analogues by altering the heterocyclic ring system can lead to compounds with novel properties. Key modifications include changing the heteroatoms.

Thiomorpholin-3-one (B1266464) Analogues: Replacing the oxygen atom with a sulfur atom yields the thiomorpholin-3-one scaffold. This change increases lipophilicity and can alter metabolic pathways. The synthesis of thiomorpholin-3-ones can be achieved through various routes, including the cyclization of intermediates derived from β-mercaptoethylamines. researchgate.net One established method involves the reduction of a precursor with reagents like lithium aluminum hydride (LiAlH₄) to yield the thiomorpholine (B91149) ring. nih.govacs.org

Piperidin-3-one (B1582230) Analogues: Replacing the ring oxygen with a methylene (B1212753) (-CH₂-) group results in a piperidin-3-one scaffold. This modification removes the hydrogen bond accepting capability of the ring oxygen, which could be critical for probing interactions with biological targets. The synthesis of N-substituted piperidin-3-ones can be complex, often starting from materials like 3-hydroxypyridine, which undergoes reduction, N-protection, and subsequent oxidation to yield the desired ketone. google.com

Isosteric and bioisosteric replacements are a fundamental strategy in drug design to improve properties while retaining key binding interactions. nih.gov For the morpholin-3-one scaffold, several isosteric replacements could be considered:

Piperazin-2-one: Contains a nitrogen at the 4-position of the ring, introducing a site for further substitution and altering basicity.

Dihydropyran: This ring system can serve as a bioisostere for morpholine (B109124), maintaining similar conformational properties while removing the nitrogen atom. nih.gov

1,4-Thiazane 3-one: A sulfur-containing six-membered ring that is another close structural analogue.

The choice of isostere can significantly impact lipophilicity, metabolic stability, and the ability to form hydrogen bonds. researchgate.net

Conjugation Strategies and Hybrid Molecule Design

Conjugating the core structure of this compound with other pharmacophores is a modern approach to create hybrid molecules with potentially synergistic or multi-target activities. The amino group on the phenyl ring serves as a convenient handle for such conjugation.

Recent studies have shown the successful design and synthesis of various hybrid molecules incorporating a morpholine ring. For example, novel pyrimidine-morpholine hybrids have been synthesized and evaluated for cytotoxic effects. mdpi.comacs.org In these designs, the morpholine moiety is often linked to another heterocyclic system, like pyrimidine (B1678525), to combine the pharmacological profiles of both scaffolds. mdpi.comacs.org Similarly, morpholine has been linked to thiazolidinone to create hybrid molecules with antimicrobial properties. nih.govacs.org

The following table presents data from a study on pyrimidine-morpholine hybrids, showcasing how different substitutions on a benzyl (B1604629) group attached to the pyrimidine ring affect cytotoxic activity against the SW480 cancer cell line. This provides a template for how conjugation strategies for the target compound could be approached and evaluated. mdpi.com

Compound Analogue (Pyrimidine-Morpholine Hybrid)Substituent (R) on Benzyl MoietyCytotoxic Activity (IC₅₀ in µM) mdpi.com
Hybrid 2aH47.11 ± 1.12
Hybrid 2c4-CN117.04 ± 1.15
Hybrid 2d4-F52.12 ± 1.11
Hybrid 2g4-CF₃5.10 ± 2.12
Hybrid 2h4-NO₂23.14 ± 1.14

Data from this study on pyrimidine-morpholine hybrids indicates that a strong electron-withdrawing trifluoromethyl group on the conjugated benzyl moiety significantly enhances cytotoxic potency. mdpi.com

Synthesis of Molecular Hybrids with Complementary Scaffolds

There is no specific information available in the reviewed literature regarding the synthesis of molecular hybrids of this compound. The primary amino group on the phenyl ring could theoretically be utilized as a synthetic handle to couple this molecule with other pharmacophores or scaffolds. Common synthetic strategies for creating such hybrids would involve acylation, alkylation, or reductive amination reactions to link the morpholinone moiety to other molecular fragments. However, without specific examples from the literature, any discussion on reaction conditions, yields, and the properties of the resulting hybrids would be purely hypothetical.

Bioconjugation for Specific Research Tool Development

Similarly, no published studies were found describing the bioconjugation of this compound for the development of research tools. In principle, the aromatic amine could be modified to introduce a reactive handle suitable for bioconjugation, such as a maleimide, an alkyne, or an azide, for subsequent attachment to biomolecules like proteins or peptides. These conjugated molecules could potentially be used as probes to study biological targets. However, the absence of any documented research in this area means that any detailed description of such tools, their synthesis, and their applications would not be based on factual evidence.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities and related substances. biomedres.us High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are premier techniques for this purpose, offering high resolution and sensitivity.

Method Development for HPLC and UHPLC

The development of a robust HPLC or UHPLC method for 4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one is critical for its routine analysis and quality control. The primary goal is to achieve a symmetric peak for the main compound, well-resolved from any potential impurities arising from its synthesis. google.com

Given the compound's structure, which includes a polar morpholinone ring and a substituted aromatic amine, reversed-phase chromatography is the most suitable approach. Method development would commence by selecting a C18 or similar hydrophobic stationary phase. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The presence of the basic amino group necessitates pH control of the mobile phase to ensure good peak shape; a buffer in the slightly acidic to neutral range (pH 3-7) is often optimal.

UHPLC, utilizing columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC by providing faster analysis times and improved resolution, which is particularly useful for separating closely related impurities.

Interactive Table 1: Proposed Starting Parameters for HPLC/UHPLC Method Development

ParameterHPLC ConditionUHPLC ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µmStandard reversed-phase chemistry suitable for the analyte's polarity. UHPLC offers higher efficiency.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterProvides protons for positive mode ESI-MS and controls ionization of the amine.
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolOrganic modifier to elute the compound.
Gradient 5% to 95% B over 20 min5% to 95% B over 5 minA gradient is essential to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min0.4 mL/minAdapted to the column dimensions.
Column Temp. 30 °C40 °CHigher temperatures in UHPLC can reduce viscosity and improve peak shape.
Detection UV at ~245 nm and ~290 nmUV at ~245 nm and ~290 nmThe aromatic ring provides strong UV absorbance. mdpi.com
Injection Vol. 10 µL2 µLScaled to column volume.

Chiral Separations for Enantiomeric Purity Analysis

While this compound is achiral, many of its derivatives or related compounds in pharmaceutical development possess stereogenic centers. nih.gov The separation of enantiomers is crucial as they can exhibit different pharmacological and toxicological profiles. nih.gov Therefore, the capability to perform chiral separations is a vital component of the analytical toolkit.

Chiral HPLC is the predominant technique for enantiomeric purity analysis. researchgate.net This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly versatile and are often the first choice for screening. researchgate.net

Method development for chiral separations involves screening various CSPs and mobile phase modes (normal phase, polar organic, and reversed-phase) to find conditions that provide adequate resolution (Rs > 1.5) between the enantiomers. researchgate.netmdpi.com

Interactive Table 2: Potential Chiral HPLC Methodologies for Related Chiral Analogs

ParameterCondition 1: Normal PhaseCondition 2: Polar Organic
Chiral Stationary Phase Amylose or Cellulose-based CSPAmylose or Cellulose-based CSP
Mobile Phase Hexane/Isopropanol (e.g., 80:20 v/v)Acetonitrile/Methanol (e.g., 50:50 v/v)
Additives Trifluoroacetic acid (TFA) or Diethylamine (DEA) for basic analytesTFA or Acetic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV (at analyte's λmax)UV (at analyte's λmax)

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. They are indispensable for impurity identification and trace analysis. lcms.cz

LC-MS/MS for Impurity Profiling and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for impurity profiling, offering the high separation capability of LC with the sensitive and selective detection of mass spectrometry. biomedres.usrroij.com This technique is essential for detecting, identifying, and quantifying impurities, even when they are present at trace levels or co-elute with other components. rroij.comresearchgate.net

For this compound, an LC-MS/MS method would likely use electrospray ionization (ESI) in positive ion mode, as the primary amine group is readily protonated. The initial MS scan provides the molecular weights of all eluting compounds. Subsequently, tandem MS (MS/MS) is used to fragment specific parent ions, generating a fragmentation pattern that can be used to elucidate the structure of impurities. researchgate.net This is particularly valuable for identifying unknown impurities formed during synthesis or degradation. ajprd.comresearchgate.net The high sensitivity of modern mass spectrometers allows for the quantification of impurities at levels well below the 0.1% threshold required by regulatory agencies. pnrjournal.comnih.gov

Interactive Table 3: Hypothetical Impurity Profile by LC-MS/MS

Impurity NamePotential SourceExpected [M+H]⁺ (m/z)Key MS/MS Fragments (Hypothetical)
2,6-Dimethyl-4-nitroaniline (B101641)Starting Material167.08Fragments related to the nitroaniline structure.
4-(4-Nitrophenyl)morpholin-3-oneIntermediate223.07Loss of NO2, fragments of the morpholinone ring.
N-(2-chloroacetyl)-2,6-dimethyl-4-nitroanilineIntermediate257.05Loss of HCl, cleavage of the acetyl group.
Dimerization ProductSide Reaction439.24Fragmentation into monomer units (m/z 220).

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. In the context of pharmaceutical manufacturing, its primary role is the identification and quantification of residual solvents. rroij.comscispace.com These are organic solvents used during synthesis that may remain in the final product. thermofisher.com

Since the target compound itself is non-volatile, direct GC-MS analysis is not feasible. However, headspace GC-MS is an ideal technique for analyzing residual solvents in the drug substance. thermofisher.com This method involves heating the sample in a sealed vial to partition the volatile solvents into the headspace gas, which is then injected into the GC-MS system. ptfarm.pl The ICH Q3C guideline provides a list of common solvents and their permitted daily exposure limits. thermofisher.com

Interactive Table 4: Common Residual Solvents and Their GC-MS Signatures

SolventICH ClassBoiling Point (°C)Characteristic m/z Ions
Methanol26531, 29
Ethanol37845, 31, 29
Acetone35658, 43
Toluene (B28343)211192, 91, 65
Tetrahydrofuran (B95107) (THF)26672, 42

Quantitative Spectroscopic Methods for Concentration Determination

While chromatography is excellent for determining purity and relative concentrations, spectroscopic methods offer direct and often rapid ways to determine the absolute concentration of a substance.

Quantitative Spectroscopic Methods for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for quantifying compounds that absorb light in the UV-Vis range. arcjournals.org Due to its aromatic phenyl ring, this compound is expected to have strong UV absorbance. rsc.orgrsc.org Quantification is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λmax). researchgate.net

Interactive Table 5: Example UV-Vis Calibration Data

Concentration (µg/mL)Absorbance at λmax
2.00.152
4.00.305
6.00.448
8.00.601
10.00.755

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining concentration with high precision, without the need for an identical reference standard of the analyte. semanticscholar.orgnih.gov The principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net By adding a certified internal standard of known concentration to a sample of the analyte with a known mass, the concentration of the analyte can be calculated by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard. govst.eduresearchgate.net For this compound, the sharp singlet from the two methyl groups would be an excellent choice for quantification.

Interactive Table 6: Principles of a qNMR Assay

ParameterAnalyte (Compound X)Internal Standard (IS)
Compound This compoundMaleic Acid
Molecular Weight (MW) 220.28 g/mol 116.07 g/mol
Selected Peak Singlet from two -CH₃ groupsSinglet from two =CH- groups
Number of Protons (N) 62
Integral (I) I_analyteI_IS
Mass (m) m_analytem_IS
Purity (P) P_analyte (to be determined)P_IS (known)
Calculation Formula P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Q & A

Q. Basic

  • 4-(4-Nitrophenyl)morpholin-3-one : Synthesized via ozonolysis of tertiary amines, with yields up to 56% in acetonitrile .
  • Triazine intermediates : 4-(4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one (INT-01) is a key intermediate for antimicrobial derivatives .

How can regioselectivity be optimized in derivatization reactions?

Q. Advanced

  • Solvent Selection : Aprotic solvents (e.g., 1,4-dioxane) improve selectivity in triazine coupling reactions by minimizing side reactions .
  • Catalytic Additives : Use triethylamine to enhance nucleophilic substitution efficiency in aryl amine reactions .
  • Temperature Control : Low temperatures (0°C) during triazine coupling reduce unwanted byproducts .

What strategies resolve contradictions in spectral data during structural elucidation?

Q. Advanced

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to confirm substituent positions.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, especially for morpholine ring conformations .
  • High-Resolution Mass Spectrometry (HRMS) :Confirm molecular formulas for intermediates and final products .

How can computational methods predict the compound’s reactivity or biological activity?

Q. Advanced

  • Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock, leveraging structural data from triazine derivatives with known antimicrobial activity .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., amino group nucleophilicity) for targeted derivatization .

What methods analyze reaction byproducts, and how can purity be improved?

Q. Advanced

  • HPLC-MS : Detect and quantify byproducts (e.g., diformyl derivatives from incomplete lactamization) .
  • Recrystallization Optimization : Use THF or acetone for high-purity crystals, as demonstrated in triazine derivative synthesis (88% yield) .
  • Column Chromatography : Separate regioisomers using silica gel with gradient elution (e.g., hexane:ethyl acetate mixtures) .

How do solvent and reagent choices impact reaction efficiency?

Q. Advanced

  • Solvent Polarity : Acetone enhances triazine coupling efficiency compared to polar protic solvents .
  • Ozone vs. Oxygen : Pure oxygen fails to initiate lactamization, while ozone enables nitro-to-lactam conversion in acetonitrile .
  • Base Selection : K₂CO₃ outperforms weaker bases in deprotonating amines during triazine reactions .

What structural modifications enhance biological activity in derivatives?

Q. Advanced

  • Substituted Aryl Amines : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show improved antimicrobial activity (e.g., V3-f and V3-h with MIC values <1 µg/mL) .
  • Triazine Core Modifications : Varying substituents on the triazine ring alters binding affinity to bacterial targets .

How can reaction scalability be balanced with yield and purity?

Q. Advanced

  • Flow Chemistry : Scale up ozonolysis or triazine coupling reactions while maintaining low temperatures and controlled reagent addition .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of large-scale syntheses .

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4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one
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4-(4-Amino-2,6-dimethylphenyl)morpholin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.